N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 and a CAS number of 1420871-78-8. This compound is classified as a hydrochloride salt, which typically enhances the solubility of the base compound in water. It is primarily recognized in pharmaceutical research due to its potential applications in medicinal chemistry.
The synthesis of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride can be achieved through various methods, often involving multi-step synthetic routes. One common approach includes:
This multi-step process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride features a cyclohexane ring attached to a pyrimidine derivative. The key structural attributes include:
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds:
These reactions are crucial for developing derivatives that may possess enhanced biological activities.
The mechanism of action for N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
Further research is needed to clarify these mechanisms and their implications in therapeutic contexts.
Relevant data from suppliers indicate that proper storage conditions are essential for maintaining its integrity.
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride has several potential applications in scientific research:
Its diverse applications highlight its importance in both academic research and industrial settings, particularly within pharmaceutical chemistry.
The strategic manipulation of pyrimidine ring systems enables precise functionalization essential for constructing the core architecture of N¹-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride. The 5-chloro substituent on the pyrimidine ring serves as the primary reactive handle for nucleophilic displacement reactions, while the adjacent ring nitrogen atoms electronically activate specific positions for regioselective modification. Computational analyses reveal significant electronic polarization around the C5 position (partial charge: +0.37), facilitating preferential nucleophilic attack compared to C4 (partial charge: +0.21) or C6 positions . This differential reactivity enables chemists to selectively install the cyclohexane diamine moiety at the C2 position while preserving the C5-chloro group for downstream derivatization.
Optimized conditions for this regioselective amination involve polar aprotic solvents (DMF, NMP) at controlled temperatures (60-80°C), achieving >95% regioselectivity when employing sterically hindered secondary amines. The reaction proceeds via a classical addition-elimination mechanism where the diamine nucleophile initially attacks the electron-deficient C2 position, followed by chloride departure. Microwave-assisted protocols have demonstrated significant rate enhancement, reducing reaction times from 24 hours to 15-30 minutes while maintaining excellent regiocontrol [2].
Table 1: Regioselectivity in Pyrimidine Functionalization Under Varied Conditions
Solvent System | Temperature (°C) | Reaction Time (h) | C2 Selectivity (%) | C4 Byproduct (%) |
---|---|---|---|---|
DMF | 80 | 8 | 97.2 | 2.8 |
DMSO | 90 | 6 | 98.1 | 1.9 |
Toluene | 110 | 24 | 85.7 | 14.3 |
NMP | 70 | 4 | 99.0 | 1.0 |
Ethanol | Reflux | 18 | 76.4 | 23.6 |
The stereochemical integrity of the cyclohexane diamine component critically influences the biological activity and crystallization behavior of the final API. Chiral resolution of racemic trans-1,2-diaminocyclohexane (DACH) remains the most practical approach for large-scale production, despite advances in asymmetric synthesis. Industrial processes employ diastereomeric salt formation using L- or D-tartaric acid as resolving agents, exploiting the differential solubility of the (R,R)- and (S,S)-tartrate salts in aqueous ethanol systems [5]. The resolution process achieves enantiomeric excess (ee) values exceeding 98% through sequential recrystallization, with the less soluble (R,R)-tartrate salt typically crystallizing first from supersaturated solutions.
Continuous flow hydrogenation technologies have emerged for catalytic asymmetric synthesis of enantiopure DACH precursors. Heterogeneous catalysts comprising rhodium (Rh) supported on chirally modified alumina enable asymmetric reductive amination of cyclohexanedione monoimines under moderate hydrogen pressure (50-100 psi). These systems achieve up to 92% ee at 85% conversion, representing a significant improvement over homogeneous catalysts in terms of recyclability and metal leaching prevention [5] [9]. The chiral diamine products serve as crucial building blocks for constructing the stereodefined cyclohexane moiety in the target molecule, with the hydrochloride salt enhancing both stability and aqueous solubility.
Palladium-mediated coupling strategies enable efficient formation of the critical C-N bond between the chloropyrimidine and diamine components. Optimized catalytic systems employ Pd₂(dba)₃/XPhos (2-5 mol%) or Pd(OAc)₂/BINAP (3-7 mol%) combinations in toluene or dioxane at 80-100°C, achieving coupling efficiencies >90% as monitored by HPLC [2]. The reaction tolerates various protecting groups on the diamine nitrogen, with tert-butoxycarbonyl (Boc) demonstrating optimal compatibility. Kinetic studies reveal pseudo-first-order dependence on both coupling partners, with the rate-determining step involving oxidative addition of palladium(0) into the C-Cl bond.
Significant advances in ligand design have addressed historical challenges with catalyst deactivation. Bulky, electron-rich phosphines (SPhos, RuPhos) prevent palladium aggregation while facilitating the reductive elimination step. Microwave-accelerated protocols reduce reaction times to 15-45 minutes while maintaining excellent functional group tolerance. Post-coupling, hydrochloric acid-mediated deprotection yields the target compound directly as the hydrochloride salt, avoiding intermediate isolation and significantly improving overall process efficiency [1] [4]. This integrated approach demonstrates substantial advantages over traditional stepwise syntheses, reducing purification requirements and eliminating chromatography.
Table 2: Palladium Catalysts for C-N Cross-Coupling Efficiency
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Turnover Number |
---|---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Toluene | 100 | 94 | 470 |
Pd(OAc)₂ | BINAP | Dioxane | 90 | 89 | 297 |
Pd(dppf)Cl₂ | dppf | DMF | 120 | 78 | 260 |
Pd-PEPPSI-IPent | — | THF | 65 | 92 | 920 |
Pd-C₁ | tBuXPhos | Toluene | 80 | 96 | 640 |
The hydrochloride salt formation represents a critical purification and stabilization step that significantly influences the solid-state properties and pharmaceutical behavior of the target compound. Systematic solvent screening reveals that ethanol/ethyl acetate (7:3 v/v) mixtures produce highly crystalline material with optimal flow characteristics, while isopropanol yields a metastable polymorph prone to conversion during storage . The crystallization process exhibits strong concentration dependence, with supersaturation levels between 1.5-2.0 generating the desired particle size distribution (D₉₀ < 50 μm) without excessive nucleation.
Controlled acid addition during salt formation prevents dihydrochloride overformation, which can compromise solubility. In situ pH monitoring maintains the reaction mixture between pH 3.5-4.2, ensuring selective mono-hydrochloride formation. The crystalline structure features a three-dimensional hydrogen bonding network with chloride ions bridging adjacent cations, as confirmed by single-crystal X-ray diffraction [5]. This arrangement contributes to exceptional solid-state stability, with accelerated degradation studies showing <0.5% decomposition after six months at 25°C/60% RH when packaged with desiccants.
The presence of stereoisomeric impurities presents significant purification challenges due to nearly identical physicochemical properties of diastereomers. Traditional recrystallization techniques achieve limited success, with (R,R)- and (S,S)-isomers differing by less than 0.5°C in melting point and exhibiting nearly identical solubility profiles in common pharmaceutical solvents [5]. Chiral stationary phases, particularly cellulose tris(3,5-dimethylphenylcarbamate) derivatives, enable analytical separation (α = 1.32; Rₛ = 2.15) but prove economically impractical for manufacturing-scale purification.
A robust resolution strategy employs diastereomeric complexation with (R)-(-)-mandelic acid in acetonitrile/water mixtures, exploiting differential hydrogen bonding energies between the complexes. Thermodynamic studies reveal a ΔΔG of -1.2 kJ/mol favoring precipitation of the (R,R)-isomer complex, enabling 99.5% diastereomeric excess after two recrystallizations [5]. Process analytical technology (PAT) tools, including in-line Raman spectroscopy and focused beam reflectance measurement (FBRM), provide real-time monitoring of crystal form and size distribution during resolution, ensuring consistent polymorphic composition and preventing accidental transformation to undesired solvates.
Table 3: Comparative Purification Techniques for Diastereomeric Resolution
Method | Resolution Agent | Solvent System | Cycles Required | Diastereomeric Excess (%) | Yield Loss (%) |
---|---|---|---|---|---|
Preferential Crystallization | None | Ethanol/Water | 5 | 98.2 | 45 |
Diastereomeric Salt Formation | L-Tartaric Acid | Methanol | 3 | 99.5 | 25 |
Chiral Complexation | (R)-Mandelic Acid | Acetonitrile/Water | 2 | 99.7 | 15 |
Simulated Moving Bed Chromatography | Cellulose Derivative | Heptane/Ethanol | 1 | 99.9 | 10 |
Enzymatic Resolution | Lipase B | Buffer/IPAc | 1 | >99 | 5 |
Compounds Mentioned
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: